1-(Hept-1-YN-1-YL)-4-methylbenzene
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Overview
Description
1-(Hept-1-YN-1-YL)-4-methylbenzene is an organic compound characterized by the presence of a heptynyl group attached to a methylbenzene (toluene) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Hept-1-YN-1-YL)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkynylation of aromatic compounds using copper-catalyzed reactions. For instance, a CuCl-catalyzed method can be employed, where the reaction is carried out in acetonitrile with t-BuOOH as the oxidant . Another method involves the decarboxylative alkynylation starting from alkynoic acids, using air as the oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkynylation reactions. These methods are optimized for efficiency and yield, often utilizing environmentally friendly protocols that replace traditional oxidants with air or other benign alternatives .
Chemical Reactions Analysis
Types of Reactions
1-(Hept-1-YN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like t-BuOOH in the presence of copper catalysts.
Substitution: It can participate in substitution reactions, where the heptynyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper catalysts (e.g., CuCl), oxidants (e.g., t-BuOOH, air), and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
1-(Hept-1-YN-1-YL)-4-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Hept-1-YN-1-YL)-4-methylbenzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the heptynyl group, which can undergo various chemical transformations . These transformations often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Hept-1-YN-1-YL)naphthalene: This compound shares the heptynyl group but has a naphthalene ring instead of a methylbenzene ring.
1-(Hept-1-YN-1-YL)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: This compound has a similar heptynyl group attached to a different aromatic system.
Properties
CAS No. |
121866-33-9 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-hept-1-ynyl-4-methylbenzene |
InChI |
InChI=1S/C14H18/c1-3-4-5-6-7-8-14-11-9-13(2)10-12-14/h9-12H,3-6H2,1-2H3 |
InChI Key |
HWNRHQRQCAJUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)C |
Origin of Product |
United States |
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